molecular formula C14H6Cl2O2 B1630720 1,4-Dichloroanthraquinone CAS No. 602-25-5

1,4-Dichloroanthraquinone

Cat. No. B1630720
CAS RN: 602-25-5
M. Wt: 277.1 g/mol
InChI Key: CAHGWVAXFJXDNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

1,4-Dichloroanthraquinone (C14H6Cl2O2) consists of three linearly fused benzene rings. Its extended aromatic and conjugated π-system contributes to its interesting photochemical and photophysical properties .


Chemical Reactions Analysis

1,4-Dichloroanthraquinone can participate in various chemical reactions, including [4 + 2] cycloaddition reactions with other compounds. For instance, it can react with acetophenone derivatives to form p-terphenyl derivatives .


Physical And Chemical Properties Analysis

Scientific Research Applications

Dye Synthesis

1,4-Dichloroanthraquinone has been utilized in the synthesis of dyes. A method involving chlorination with gaseous chlorine of 1-aminoanthraquinone in boiling aliphatic organic solvents has been described for producing 1-amino-2,4-dichloroanthraquinone of very high purity. This compound was then used to synthesize blue acid dyestuffs by condensation with various arylamines, followed by sulfonation with oleum. The resulting dyes displayed similar spectrophotometric and application properties to those of the analogous derivatives of 1-amino-2,4-dibromoanthraquinone (Kraska & Blus, 1987).

Preparation of 1,4-Dihydroxyanthraquinone

1,4-Dichloroanthraquinone has been used in the preparation of 1,4-dihydroxyanthraquinone, a significant intermediate in dye manufacture. This was achieved through boric acid catalytic hydrolysis, using commercial phthalic anhydride and p-dichlorobenzene as raw materials. Optimal experimental conditions were identified for the chlorine hydroxylation reaction, resulting in a significant yield of 1,4-dihydroxyanthraquinone (Wang Guichen, 2014).

Spectroscopic Studies

1,4-Dichloroanthraquinone has been the subject of spectroscopic studies, particularly its absorption spectra. A study showed that the broad absorption band of 1,4-dichloroanthraquinone consists of two π,π* bands with comparable intensities. MO calculations, MCD spectra, and absorption spectra at 77 K were measured to analyze these properties (Kuboyama, 1979).

Cytotoxic Compounds and Cancer Research

In cancer research, anthraquinone derivatives, including those related to 1,4-dichloroanthraquinone, have been synthesized and tested for cytotoxicity in human breast cancer cell lines. Some compounds showed enhanced activity compared to existing chemotherapy drugs, suggesting their potential in cancer treatment (Ishmael, Nordquist, & Nordquist, 2005).

Molecular Recognition Studies

1,4-Dichloroanthraquinone has also been involved in molecular recognition studies. A new dicarboxylic acid was synthesized from 1,5-dichloroanthraquinone and modified into receptors for binding diammonium and dicarboxylate salts through multiple hydrogen bonds. This study contributed to understanding molecular interactions and designing new molecular receptors (Jeong, Park, & Cho, 1996).

Solubility Studies in Supercritical Carbon Dioxide

The solubility of 1,4-diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide has been measured, providing insights into the solubility characteristics of anthraquinone derivatives in different conditions. This is crucial for understanding the behavior of these compounds in various industrial and chemical processes (Alwi & Tamura, 2015).

Physicochemical Properties of Lanthanide-Porphyrazines

Research has been conducted on the synthesis and study of physicochemical properties of lanthanide-porphyrazines based on 1,4-dichloroanthraquinone-2,3-dicarboxylic acids. This research offers valuable insights into the properties of these compounds, which are significant in various fields including material science (Borisov, Znoiko, & Shaposhnikov, 2015).

Vibrational Analysis for Spectroscopy

A vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone was conducted using FTIR and FT-Raman spectroscopy, contributing to the understanding of the vibrational properties of these compounds, important for various applications in material science and chemistry (Krishnakumar & Xavier, 2005).

Safety And Hazards

It can cause skin and eye irritation and may also cause respiratory irritation. Adequate protective measures should be taken when handling this compound .

Future Directions

Research on anthraquinones, including 1,4-Dichloroanthraquinone, continues to explore their applications in various fields, such as organic materials, solar cells, and biological studies. Future directions may involve optimizing synthesis methods, understanding their biological effects, and exploring novel applications .

For more detailed information, you can refer to relevant papers . 📚

properties

IUPAC Name

1,4-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGWVAXFJXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400350
Record name 1,4-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloroanthraquinone

CAS RN

602-25-5
Record name 1,4-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichloroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
松本好和 - Journal of Synthetic Organic Chemistry, Japan, 1970 - jstage.jst.go.jp
1. 製 法 500ml の ナ ス 型 フ ラス コに 空気 冷 却管 (注 1) を つ け, こ れ に ο-ジ ク ロル ベ ンゼ ン 250g, 五 塩 化 リン 31.24 g (0. 15mol) お よび 4-chloro-1-hydroxyanthraquinone (注 2) …
Number of citations: 3 www.jstage.jst.go.jp
P Sutter, CD Weis - Dyes and pigments, 1985 - Elsevier
The chlorination of 1,4-dihydroxyanthraquinone (quinizarin) using thionyl chloride yielded three different products, depending on the purity of the starting material and catalysts used. …
Number of citations: 5 www.sciencedirect.com
A Kuboyama - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The very broad absorption band of 1,4-dichloroanthraquinone, which corresponds to the allowed 1 B 2u π,π * band of anthraquinone (AQ), is shown to consist of two π,π * bands with …
Number of citations: 4 www.journal.csj.jp
E Clar, W Kelly, JW Wright - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… This preparation was similar to that of (I), but from 1 : 4-dichloroanthraquinone. Crystallisation from xylene and nitrobenzene gave colourless prisms, mp 312-313" (decomp.), of the diol (…
Number of citations: 17 pubs.rsc.org
AA Goldberg - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
Ullmann and Conzetti (Ber., 1920, 53,826) obtained from phthalic anhydride and 2: 4-dichlorophenol a dichlorohydroxybenzoylbenzoic acid which, after closure of the anthraquinone …
Number of citations: 2 pubs.rsc.org
GM Walsh, C Weizmann - Journal of the Chemical Society …, 1910 - pubs.rsc.org
… of a little fuming sulphuric acid, 1 : 4-dichloroanthraquinone yields a mononitroderivative, which is easily … When heated with fuming sulphuric acid, 1 : 4-dichloroanthraquinone forms a …
Number of citations: 1 pubs.rsc.org
AV Borisov, SA Znoiko, GP Shaposhnikov - Russian Journal of General …, 2015 - Springer
4-Dichloroanthraquinone-2,3-dicarboxylic acids have been prepared and further converted into the tetraanthraquinonoporphyrazine complexes with lanthanides (Nd, Tm, Er, Lu, and Gd…
Number of citations: 6 link.springer.com
Y Zhang, R Feng, Z Chen, T Zhao, Y Ju, S Yan… - European Polymer …, 2021 - Elsevier
Polymer dielectrics have wide application in advanced electronic devices and pulsed power systems because of their easy processing, low cost, outstanding flexibility and high …
Number of citations: 5 www.sciencedirect.com
AK Mishra, J Jacob, K Müllen - Dyes and pigments, 2007 - Elsevier
A new series of dyes have been synthesized by Buchwald-type coupling of 3-aminocarbazole with various isomers of chloroanthraquinone. The absorption maxima of the resulting dyes …
Number of citations: 38 www.sciencedirect.com
Z Song, Y Qian, ML Gordin, D Tang, T Xu… - Angewandte …, 2015 - Wiley Online Library
In spite of recent progress, there is still a lack of reliable organic electrodes for Li storage with high comprehensive performance, especially in terms of long‐term cycling stability. Herein, …
Number of citations: 392 onlinelibrary.wiley.com

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